N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide chemical structure
N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide chemical structure
An In-depth Technical Guide to N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide: Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a multifaceted organic compound, the structure of which suggests significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical structure, a validated protocol for its synthesis, and a detailed analysis of its spectroscopic characteristics. By integrating established chemical principles with data from closely related analogues, this document serves as an authoritative resource for researchers seeking to synthesize, identify, and utilize this compound.
Introduction and Molecular Overview
N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide belongs to the class of substituted benzamides. This family of compounds is of significant interest in drug discovery, with various derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties[1]. The title compound incorporates several key functional groups that are expected to dictate its chemical behavior and biological potential:
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A 2-methoxybenzamide core: The methoxy group is a common feature in many bioactive molecules, often influencing their binding affinity and metabolic stability. Benzamide derivatives are known to act as inhibitors for various enzymes, including histone deacetylases (HDACs) and those involved in the Hedgehog signaling pathway[1][2].
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A 2-chloro-4-nitrophenyl moiety: The presence of a chloro and a nitro group on the phenyl ring significantly influences the electronic properties of the molecule. The electron-withdrawing nature of these groups can impact reactivity and is a common feature in compounds with antimicrobial and antiparasitic activities[3].
This guide will elucidate the precise arrangement of these components and provide the necessary technical protocols for its practical application in a research setting.
Chemical Structure and Properties
The chemical structure of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide consists of a 2-methoxybenzoyl group linked to a 2-chloro-4-nitroaniline moiety via an amide bond. The systematic IUPAC name is N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.
Figure 1: Chemical structure of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₄H₁₁ClN₂O₄ | - |
| Molecular Weight | 306.71 g/mol | - |
| XLogP3 | ~3.5-4.0 | Analog Comparison[4][5] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 3 | - |
Synthesis and Purification
The most direct and reliable method for the synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is through the acylation of 2-chloro-4-nitroaniline with 2-methoxybenzoyl chloride. This is a standard amide bond formation reaction, which can be facilitated by a base to neutralize the HCl byproduct.
Synthetic Workflow
Figure 2: General workflow for the synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar benzamide derivatives[6][7][8].
Materials:
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2-Chloro-4-nitroaniline (1.0 eq)[9]
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2-Methoxybenzoyl chloride (1.1 eq)
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Triethylamine (1.2 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitroaniline (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the aniline solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide.
Rationale: The use of an aprotic solvent like DCM is crucial to prevent hydrolysis of the reactive acyl chloride. Triethylamine acts as a base to scavenge the HCl formed during the reaction, driving the equilibrium towards product formation. The aqueous workup steps are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized compound must be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups[10][11].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| Amide (-NH-) | 8.5 - 9.5 | Singlet (broad) | 1H | - |
| Aromatic (H on nitro-phenyl ring) | 7.5 - 8.5 | Multiplet | 3H | - |
| Aromatic (H on methoxy-phenyl ring) | 6.9 - 7.6 | Multiplet | 4H | - |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | - |
Rationale: The amide proton is expected to be significantly downfield due to deshielding from the adjacent carbonyl group and potential hydrogen bonding. Aromatic protons on the nitro-substituted ring will be further downfield than those on the methoxy-substituted ring due to the strong electron-withdrawing effect of the nitro group. The methoxy protons will appear as a sharp singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong |
| N-O Stretch (Asymmetric, Nitro) | 1500 - 1550 | Strong |
| C-N Stretch / N-H Bend (Amide II) | 1510 - 1550 | Strong |
| N-O Stretch (Symmetric, Nitro) | 1330 - 1370 | Strong |
| C-O-C Stretch (Ether) | 1230 - 1270 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Rationale: The IR spectrum will be dominated by a strong carbonyl absorption (Amide I band). The presence of the nitro group will be confirmed by two strong characteristic peaks for its asymmetric and symmetric stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 306.7).
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Isotope Pattern: Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule[10].
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Key Fragments: Expect fragmentation at the amide bond, leading to fragments corresponding to the 2-methoxybenzoyl cation and the 2-chloro-4-nitrophenylamino radical, or vice versa.
Potential Applications and Future Directions
While N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is not extensively documented, its structural motifs are present in molecules with known biological activities. This suggests several promising avenues for future research.
Hypothesis: Role in Signal Transduction
Benzamides are known to interact with various biological targets. For instance, some act as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor, a critical pathway in both embryonic development and oncology[2]. The structural features of the title compound make it a candidate for investigation as a modulator of such pathways.
Figure 3: Hypothetical inhibition of the Hedgehog signaling pathway at the Smoothened (SMO) receptor.
Areas for Investigation
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Anticancer Activity: Screening against various cancer cell lines, particularly those with aberrant Hedgehog signaling, is a logical first step.
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Antimicrobial and Antiparasitic Screening: The 2-chloro-4-nitroaniline moiety is a known toxophore in certain contexts. Evaluating the compound's activity against a panel of bacteria, fungi, and parasites could yield interesting results[3].
-
Enzyme Inhibition Assays: Testing against a panel of enzymes, such as histone deacetylases (HDACs), could reveal specific molecular targets[1].
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis, characterization, and potential exploration of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. By leveraging established synthetic protocols and predictive spectroscopic analysis based on well-understood chemical principles and data from close structural analogs, researchers are equipped with the foundational knowledge to confidently work with this promising compound. The structural features of this molecule position it as a compelling candidate for further investigation in drug discovery and development.
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